Pentachloroaniline

Beschreibung

Contextualization within Environmental Chemistry and Toxicology Research

Pentachloroaniline (PCA) is a chlorinated aromatic amine that has garnered attention in environmental chemistry and toxicology due to its persistence and potential for bioaccumulation. nih.govherts.ac.ukmdpi.com As a member of the chloroanilines group, it is structurally related to compounds used in the synthesis of dyes, pesticides, and other industrial chemicals. wikipedia.org Research into PCA is often situated within the broader study of organochlorine compounds and their environmental fate. orst.edu The study of such compounds is essential for assessing their impact on ecosystems and human health. chemsafetypro.comwikipedia.org Analytical methods such as gas chromatography with electron capture detection are employed to identify and quantify PCA in various environmental matrices. nih.gov A recent development in analytical methodology involves spraying based fine droplet formation liquid phase microextraction (SFDF-LPME) coupled with gas chromatography-mass spectrometry (GC-MS) for the determination of trace levels of PCA in samples like ginseng tea. nih.gov

Significance of this compound as an Environmental Contaminant and Metabolite

This compound's primary significance as an environmental contaminant stems from its role as a major metabolite of the fungicide quintozene (pentachloronitrobenzene or PCNB). orst.edufao.org Although the use of quintozene is now restricted in many countries, including the United States, its historical application has led to the widespread presence of PCA in the environment. nih.govfao.org Quintozene degrades to PCA in soil, plants, and animals. orst.edufao.org This transformation process, primarily a reduction of the nitro group, is a key area of research. fao.orgcanada.ca PCA is found in various environmental compartments including soil, water, and has been detected in food products and drinking water. nih.gov Its persistence in soil, with a tendency to be immobile, contributes to long-term contamination. nih.govorst.edu

The biotransformation of quintozene to PCA has been observed in various organisms. In mammals such as rats, dogs, and cows, PCA has been identified as a metabolite following exposure to quintozene. nih.govorst.edu For instance, in rats administered quintozene, a conjugate of this compound was a significant urinary metabolite. fao.org Similarly, studies on goats have shown that quintozene is primarily converted to PCA and its glucuronide conjugate. fao.org In plants, such as cotton, PCA is a major breakdown product of quintozene. orst.edu

Historical Trajectories and Current Research Gaps in this compound Studies

Research on this compound can be traced back to its identification as a metabolite of quintozene, a fungicide introduced in the 1930s. canada.ca Early research focused on its detection in environmental samples and understanding its formation from the parent compound. nih.govorst.edu Studies in the 1970s and 1980s documented its presence in soil and crops in regions with a history of quintozene use. nih.gov

Despite decades of research, significant knowledge gaps remain. A comprehensive understanding of the complete degradation pathways of PCA in various environmental conditions is still lacking. nih.gov While anaerobic degradation pathways have been proposed, showing stepwise dechlorination, the aerobic degradation appears to be much slower. nih.gov There is a need for more research on the ecotoxicological effects of PCA on a wider range of organisms, particularly in tropical regions where different pesticides are used and where amphibian populations are in decline. researchgate.net Furthermore, the toxicological effects of PCA in combination with other environmental contaminants, the so-called "cocktail effect," are not well understood. Recent trends in toxicology research emphasize the need for new experimental models and technologies to better predict the clinical and environmental safety of chemicals. nih.gov There is also a continuous need for the development of more sensitive and cost-effective analytical methods for detecting low concentrations of PCA and its metabolites in complex matrices. mdpi.comnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₆H₂Cl₅N | wikipedia.org |

| Molar Mass | 265.34 g·mol⁻¹ | wikipedia.org |

| Appearance | Yellow crystalline solid | wikipedia.org |

| Melting Point | 232 °C | wikipedia.org |

| Boiling Point | 335.8±37.0 °C (Predicted) | wikipedia.org |

| Water Solubility | Practically insoluble | wikipedia.org |

| Vapor Pressure | 3.5 x 10⁻⁶ mm Hg at 25 °C (Estimated) | nih.gov |

Table 2: Environmental Fate Parameters of this compound

| Parameter | Value | Interpretation | Source |

|---|---|---|---|

| Soil Sorption Coefficient (Koc) | 41,687 | Immobile in soil | nih.gov |

| Bioconcentration Factor (BCF) | 363 - 6026 | High to very high potential for bioconcentration in aquatic organisms | nih.gov |

| Atmospheric Half-life | ~12 days (Estimated) | Degraded by reaction with photochemically-produced hydroxyl radicals | nih.gov |

| Anaerobic Degradation Half-life | 40 days | Degrades under anaerobic, sulfate-reducing sediment conditions | nih.gov |

| Henry's Law Constant | 4.25 x 10⁻⁷ atm-cu m/mole (Estimated) | Essentially nonvolatile from water surfaces | nih.gov |

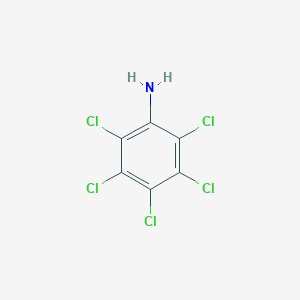

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,4,5,6-pentachloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl5N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCZSJXTDDHLGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4037584 | |

| Record name | Pentachloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] Crystalline solid; [MSDSonline] | |

| Record name | Pentachloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN ALCOHOL, ETHER, PETROLEUM ETHER | |

| Record name | PENTACHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000035 [mmHg] | |

| Record name | Pentachloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

NEEDLES FROM ALCOHOL | |

CAS No. |

527-20-8 | |

| Record name | Pentachloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentachloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PENTACHLOROANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentachloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentachloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTACHLOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW5QVL647I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PENTACHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

235 °C | |

| Record name | PENTACHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Origin and Formation Pathways of Pentachloroaniline

Biotransformation Pathways from Precursor Compounds

Pentachloroaniline is not typically released into the environment in large quantities on its own. Instead, it is a significant metabolite formed from the breakdown of certain pesticides and industrial chemicals by microorganisms and in living organisms.

Reductive Metabolism of Pentachloronitrobenzene (B1680406) (PCNB) in Environmental and Biological Systems

The fungicide Pentachloronitrobenzene (PCNB), also known as quintozene, is a major precursor to this compound in the environment. nih.gov The primary transformation pathway is the reduction of the nitro group (-NO₂) of PCNB to an amino group (-NH₂), resulting in the formation of PCA. nih.govwikipedia.org This biotransformation is observed across various environmental and biological systems.

In soil, PCNB has a relatively short half-life and degrades into several metabolites, with PCA being a principal one. wikipedia.org This conversion is facilitated by soil microorganisms. Studies using mixed, methanogenic cultures from contaminated estuarine sediment have shown the effective biotransformation of PCNB to PCA. nih.gov This process can occur under different redox conditions. For instance, under methanogenic (anaerobic) conditions, PCNB is converted to PCA, which can then be sequentially dechlorinated to tetrachloroanilines, trichloroanilines, and dichloroanilines. nih.gov The transformation of PCNB to PCA can also occur under nitrate-reducing conditions, particularly when nitrate (B79036) concentrations are low. nih.gov Research has demonstrated that while the presence of nitrate does not hinder the conversion of PCNB to PCA, it may inhibit the subsequent degradation of PCA. nih.gov

The process is not exclusively biotic. Abiotic transformation of PCNB to PCA has been observed in autoclaved culture media, but at much slower rates compared to biotic processes, suggesting that biotically produced reductants enhance the transformation. nih.gov

Table 1: Biotransformation of PCNB to PCA under Different Conditions

| Condition | System | Key Findings | Reference |

|---|---|---|---|

| Methanogenic (Anaerobic) | Mixed microbial culture from estuarine sediment | PCNB is biotransformed to PCA, which is then sequentially dechlorinated. | nih.gov |

| Nitrate-Reducing | Denitrifying cultures from estuarine sediment | Transformation to PCA occurs when nitrate concentration is low (≤ 20 mg N/l). Further PCA degradation is not observed. | nih.gov |

| Anaerobic Soil | Flooded and moist anaerobic soils | PCA was the principal degradation product. Pentachlorothioanisole (B41897) (PCTA) was also formed, more abundantly in moist than in flooded soil. | |

| General Soil | Farming soils | PCNB is labile in soil, degrading to metabolites including PCA and pentachlorothioanisole (PCTA). | wikipedia.org |

Degradation Pathways of Hexachlorobenzene (HCB) Leading to this compound Formation

Hexachlorobenzene (HCB), a fungicide and an industrial byproduct, is another significant precursor of this compound. wikipedia.orgnih.gov The metabolism of HCB can lead to the formation of PCA, although this is part of a more complex metabolic network. HCB itself is an impurity in the synthesis of PCNB, which can contribute to the environmental load of HCB and its subsequent degradation products. wikipedia.org Metabolic studies in rats have identified PCA as a metabolite of HCB, alongside other compounds like pentachlorophenol (B1679276) (PCP) and various sulfur-containing derivatives. nih.govnih.gov

In Vivo Formation in Animal and Plant Metabolism

This compound is consistently identified as a metabolite of PCNB in various living organisms, including animals and plants. nih.gov

Animal Metabolism: When PCNB is administered to animals, PCA is a major metabolite found in their tissues and excreta. nih.gov Studies in Rhesus monkeys, rats, beagle dogs, and cows have all confirmed the presence of PCA in tissues following exposure to PCNB. nih.gov Research on rats specifically identified PCA and 2,3,4,5-tetrachloroaniline (B44146) among numerous metabolites isolated from excreta after PCNB administration. nih.govtandfonline.com In White Leghorn hens, PCA was found as a metabolite in tissues, particularly adipose tissue, after being fed PCNB. capes.gov.br

Plant Metabolism: Plants can absorb PCNB from the soil and metabolize it into PCA. nih.gov This has been observed in various crops. For example, studies have documented the conversion of PCNB to PCA in onions and cress. tandfonline.com Residues of PCA have also been detected in lettuce and potatoes grown in soil treated with quintozene (PCNB). acs.org

Chemical Synthesis Methodologies and Implications for Environmental Release

This compound can also be produced through direct chemical synthesis for industrial applications, such as in the manufacturing of dyes and pesticides. wikipedia.org These synthesis routes can have implications for the release of the compound into the environment.

Chlorination of Aniline (B41778) Derivatives

One synthetic route to PCA is the direct chlorination of aniline or its derivatives. wikipedia.org This method involves treating an aniline solution with chlorine. For example, PCA can be formed by the action of chlorine on an ethereal solution of m-dichloroaniline. wikipedia.org However, direct chlorination of aniline itself can be challenging, as the high reactivity of the amino group can lead to over-chlorination, producing a mixture of chlorinated products, or the formation of resinous byproducts. reddit.comsciencemadness.org Controlling the reaction conditions is crucial to achieve the desired pentachloro- substitution. To manage reactivity, the amino group can be acetylated before chlorination and then deacetylated. reddit.com

Nitration and Subsequent Reduction Routes

A more common and controllable method for synthesizing anilines is through the nitration of an aromatic ring followed by the reduction of the nitro group. beilstein-journals.orgyoutube.com For this compound, this involves the reduction of Pentachloronitrobenzene (PCNB). wikipedia.org This reaction is typically carried out using a reducing agent like tin (Sn) in the presence of hydrochloric acid (HCl) and ethanol. wikipedia.orgyoutube.com This pathway mirrors the primary biotransformation route of PCNB but occurs under controlled laboratory or industrial conditions.

The synthesis of the precursor, PCNB, involves the chlorination of nitrobenzene (B124822) or the nitration of chlorinated benzenes. wikipedia.org These processes can result in the formation of impurities, such as Hexachlorobenzene (HCB), which themselves are environmentally significant. wikipedia.org Any unreacted PCNB or impurities from the synthesis process could potentially be released into the environment, contributing to the formation of PCA through subsequent environmental degradation pathways.

Environmental Fate and Transport Dynamics of Pentachloroaniline

Persistence and Degradation Mechanisms in Environmental Compartments

Terrestrial Environmental Fate

Once in the soil, pentachloroaniline is subject to various processes that determine its longevity and potential for transport.

Under aerobic (oxygen-present) conditions, this compound exhibits remarkable persistence. Studies have shown that after two weeks of exposure to various bacterial cultures from soil incubated at 25°C, no significant degradation of this compound was observed. nih.gov This resistance to aerobic breakdown contributes to its accumulation in topsoil.

In contrast, under anaerobic (oxygen-absent) conditions, this compound is more susceptible to microbial degradation. In sulfate-reducing sediment, it undergoes a stepwise degradation process. This process involves the preferential removal of ortho-chlorine atoms, leading to the formation of a series of less chlorinated anilines: 2,3,4,5-tetrachloroaniline (B44146), 2,3,5-trichloroaniline, 3,5-dichloroaniline, and 3-chloroaniline, eventually transforming into aniline (B41778). nih.gov This reductive dechlorination has been observed to occur with a rate constant of 0.017 day⁻¹, corresponding to a half-life of approximately 40 days. nih.gov

Table 1: Anaerobic Biodegradation of this compound

| Parameter | Value | Reference |

|---|---|---|

| Condition | Anaerobic, sulfate-reducing sediment | nih.gov |

| Degradation Pathway | Stepwise reductive dechlorination | nih.gov |

| Rate Constant (k) | 0.017 day⁻¹ | nih.gov |

The mobility of this compound in soil is significantly limited by its strong tendency to adsorb to soil particles, particularly organic matter and clay. researchgate.net The soil organic carbon-water (B12546825) partitioning coefficient (Koc), a measure of a chemical's tendency to bind to organic carbon in soil, for this compound is estimated to be 41,687. nih.gov According to classification schemes, this high Koc value indicates that this compound is expected to be immobile in soil. nih.gov

The strong binding is attributed to the high reactivity of the aromatic amino group with humus and other organic components of the soil. nih.gov The sorption of similar compounds, like pentachlorophenol (B1679276) (PCP), has been shown to be influenced by soil pH and the amount of organic matter, with acidic soils and higher organic content leading to greater adsorption. nih.gov While specific isotherm data for this compound is limited, the behavior of analogous anilines suggests that both soil organic matter and clay content are primary factors in its sorption. researchgate.net

Volatilization, the process of a chemical evaporating from a surface, is not considered a significant fate process for this compound from either moist or dry soil surfaces. nih.gov This is due to its low vapor pressure, estimated at 3.5 x 10⁻⁶ mm Hg at 25°C, and a low Henry's Law constant of 4.25 x 10⁻⁷ atm-cu m/mole. nih.gov The Henry's Law constant indicates a low tendency to partition from water to air. Therefore, significant loss of this compound from soil into the atmosphere is not expected. nih.govresearchgate.net

Table 2: Physical Properties Influencing Volatilization of this compound

| Property | Value | Implication for Volatilization | Reference |

|---|---|---|---|

| Vapor Pressure (25°C) | 3.5 x 10⁻⁶ mm Hg | Low | nih.gov |

Aquatic Environmental Fate

In aquatic systems, the fate of this compound is also governed by its chemical properties, leading to its distribution between the water column and sediment and its slow degradation.

Due to its high Koc value, this compound released into water is expected to adsorb strongly to suspended solids and sediment. nih.gov Volatilization from water surfaces is not an important fate process due to its low Henry's Law constant. nih.gov

Hydrolysis, the breakdown of a chemical by reaction with water, is not expected to be a significant degradation pathway for this compound as it lacks functional groups that are susceptible to this process. nih.gov

Photodegradation, or breakdown by sunlight, may play a role in the transformation of this compound in the aquatic environment. Structurally similar aniline compounds have been shown to undergo photolysis, suggesting that this compound may also be degraded by environmental UV radiation. nih.gov However, specific data on the quantum yield and byproducts of this compound photodegradation in water are limited.

The primary degradation pathway in anaerobic aquatic sediments is, as in soil, reductive dechlorination, with a reported half-life of 40 days under sulfate-reducing conditions. nih.gov

Adsorption to Suspended Solids and Sediment in Water Columns

The tendency of this compound to attach to particulate matter in aquatic environments is a key aspect of its environmental fate. This process, known as adsorption, is largely governed by the organic carbon-water partition coefficient (Koc). For this compound, the Koc value has been determined to be 41,687. nih.gov

Based on classification schemes that relate Koc values to environmental mobility, this high value indicates that this compound is expected to strongly adsorb to suspended solids and sediment in the water column. nih.gov This strong binding affinity means that when released into water, a significant portion of the compound will likely be removed from the water phase and become associated with bottom sediments or suspended particles. Aromatic amines, the chemical class to which this compound belongs, are known to bind strongly to the humus or organic matter components of soils and sediments due to the high reactivity of the aromatic amino group. nih.gov

Volatilization Potential from Water Surfaces

Volatilization is the process by which a chemical transitions from a liquid phase to a gas phase. The potential for this compound to volatilize from water surfaces is indicated by its Henry's Law constant. The estimated Henry's Law constant for this compound is 4.25 x 10⁻⁷ atm-cu m/mole. nih.gov

This low value suggests that this compound is essentially nonvolatile from water surfaces. nih.gov Therefore, volatilization is not considered an important environmental fate process for this compound in aquatic systems. nih.gov This characteristic, combined with its strong tendency to adsorb to sediment, implies that this compound is likely to persist in the water body, primarily in the sediment, rather than escaping into the atmosphere. nih.gov

Atmospheric Environmental Fate

Once in the atmosphere, this compound is subject to several processes that determine its transport, transformation, and removal.

Reaction with Photochemically-Produced Hydroxyl Radicals

In the atmosphere, vapor-phase this compound is subject to degradation through reactions with photochemically-produced hydroxyl (OH) radicals. nih.gov The rate constant for this vapor-phase reaction has been estimated to be 1.33 x 10⁻¹² cubic centimeters per molecule-second at 25°C. nih.gov

Based on this rate constant, the atmospheric half-life of vapor-phase this compound is estimated to be about 12 days, assuming an average atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter. nih.gov This suggests that reaction with OH radicals is a moderately slow but significant degradation pathway for this compound in the atmosphere. nih.gov

Photolytic Degradation Mechanisms in the Ambient Environment

Photolysis, or degradation by sunlight, is another potential fate for chemicals in the atmosphere. While direct photolysis data for this compound may be limited, aniline compounds that are structurally similar have been observed to undergo photolysis in the ambient environment. nih.gov This suggests that this compound may also be susceptible to degradation when exposed to environmental ultraviolet (UV) radiation. nih.gov Particulate-phase this compound may be removed from the air by both wet and dry deposition. nih.gov

Gas-Particle Partitioning in the Ambient Atmosphere

The distribution of a chemical between the gas and particulate phases in the atmosphere is known as gas-particle partitioning. This behavior is influenced by the compound's vapor pressure. This compound has an estimated vapor pressure of 3.5 x 10⁻⁶ mm Hg at 25°C. nih.gov

According to models of gas/particle partitioning for semivolatile organic compounds, this vapor pressure indicates that this compound is expected to exist in both the vapor and particulate phases in the ambient atmosphere. nih.gov The portion of this compound bound to particles can be removed from the atmosphere through wet and dry deposition, while the gas-phase portion is more susceptible to long-range transport and chemical reactions, such as with hydroxyl radicals. nih.gov

Bioconcentration and Bioaccumulation Potential in Ecosystems

Bioconcentration refers to the accumulation of a chemical in an organism from the surrounding water, while bioaccumulation includes all routes of exposure, including diet. ecetoc.org The potential for a chemical to bioconcentrate is often expressed by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the water. wikipedia.org

For this compound, a BCF of 363 has been reported. nih.gov According to standard classification schemes, this value suggests that the potential for bioconcentration in aquatic organisms is high. nih.gov A BCF greater than 1 indicates a hydrophobic or lipophilic chemical that is likely to bioaccumulate. wikipedia.org These chemicals tend to concentrate in tissues with high lipid content. wikipedia.org Regulatory bodies like the U.S. Environmental Protection Agency (EPA) consider a substance to not be bioaccumulative if its BCF is less than 1,000. wikipedia.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Organic Carbon-Water Partition Coefficient (Koc) | 41,687 | nih.gov |

| Henry's Law Constant | 4.25 x 10⁻⁷ atm-cu m/mole | nih.gov |

| Vapor Pressure (25°C) | 3.5 x 10⁻⁶ mm Hg | nih.gov |

Table 2: Environmental Fate Parameters of this compound

| Parameter | Value | Source |

|---|---|---|

| OH Radical Reaction Rate Constant (Vapor Phase) | 1.33 x 10⁻¹² cm³/molecule-sec | nih.gov |

| Atmospheric Half-Life (vs. OH Radicals) | ~12 days | nih.gov |

Uptake and Accumulation in Aquatic Organisms

The potential for a chemical to be absorbed by an aquatic organism from the water is measured by its bioconcentration factor (BCF). wikipedia.orgresearchgate.net this compound has a demonstrated capacity for bioconcentration in aquatic life. According to a classification scheme, a BCF of 363 suggests a high potential for bioconcentration in aquatic organisms. nih.gov

Laboratory studies have quantified this potential in specific species. In research involving guppies, differing BCF values were recorded depending on the experimental setup. A BCF of 363 was reported in a flow-through system, while a significantly higher BCF of 6026 was observed in a static system over a 10-day period. nih.gov This range of BCF values indicates that the potential for bioconcentration of this compound in aquatic organisms ranges from high to very high. nih.gov

Table 1: Bioconcentration Factors (BCF) for this compound in Guppies

| Species | System Type | Bioconcentration Factor (BCF) | Bioconcentration Potential |

| Guppy | Flow-Through | 363 | High |

| Guppy | Static | 6026 | Very High |

| Data sourced from studies on this compound bioconcentration. nih.gov |

Trophic Transfer and Potential for Biomagnification

Trophic transfer is the process by which contaminants move from one trophic level to the next, from prey to predator. fao.org When the concentration of a substance increases at successively higher levels in a food web, it is known as biomagnification. nih.gov A key indicator for biomagnification potential is the octanol-water partition coefficient (Kow), which measures a chemical's lipophilicity, or its tendency to dissolve in fats and lipids. sfu.ca Chemicals with a high log Kow value are more likely to be stored in the fatty tissues of organisms and subsequently biomagnify.

This compound has a reported log Kow of 5.08. nih.gov This high value suggests a strong affinity for lipids and indicates a potential for the compound to accumulate in organisms and magnify up the food chain. Studies on other organochlorine pesticides have shown that those with a log Kow greater than 5 can be enriched by several to several tens of times in the highest trophic levels compared to the lowest.

Environmental Distribution and Occurrence Studies

As a persistent metabolite of the fungicide quintozene, this compound has been detected in various environmental media, including soils, water systems, and food. nih.govnih.gov

Detection and Prevalence in Agricultural and Contaminated Soils

This compound is known to be immobile in soil due to its high soil organic carbon-water partitioning coefficient (Koc) of 41,687, which causes it to bind strongly to soil particles. nih.gov Its presence in soil is often linked to the historical use of quintozene. nih.gov Field studies have confirmed its prevalence in various agricultural settings. For instance, soil samples from a field previously sprayed with quintozene showed this compound concentrations ranging from 0.1 ppm to 3.75 ppm. nih.gov In a location where quintozene was used extensively, the concentration reached 10.1 ppm. nih.gov

Surveys in Europe have also documented its presence. In Belgium, soil from a lettuce field contained 0.85 ppm of this compound, while soil from a chicory field had 2.5 ppm. nih.gov A field soil sample in Denmark registered 1.8 ppm, and trace amounts were found in a greenhouse field in the Netherlands. nih.gov These findings show a clear pattern of soil contamination in areas with past quintozene application.

Table 2: Reported Concentrations of this compound in Agricultural Soils

| Location/Condition | Concentration (ppm) |

| Field previously sprayed with quintozene | 0.1 - 3.75 |

| Field with extensive quintozene use | 10.1 |

| Lettuce field soil (Belgium) | 0.85 |

| Chicory field soil (Belgium) | 2.5 |

| Field soil (Denmark) | 1.8 |

| Greenhouse field soil (Netherlands) | Trace Amounts |

| Data compiled from various soil monitoring studies. nih.gov |

Presence and Monitoring in Water Systems (e.g., river water, drinking water)

The presence of this compound has been monitored in various water systems. Between February 1976 and January 1980, it was detected in finished drinking water samples from several U.S. cities, including Cincinnati, OH; Miami, FL; New Orleans, LA; Ottumwa, IA; Philadelphia, PA; and Seattle, WA, although specific concentrations were not reported. nih.gov

Conversely, monitoring in the Great Lakes basin has shown different results. A comprehensive report from 1982, using data from various jurisdictions, revealed that this compound was not detected in the Great Lakes. nih.gov Similarly, it was not found in the waters of Green Bay or Lake Poygan in 1983. nih.gov Qualitative analysis did, however, identify this compound in fish from Mill Creek in Cincinnati, OH, and the White River in Petersborg, IN, in 1979. nih.gov

Residues in Food Commodities and Dietary Exposure

This compound, as a metabolite of the fungicide quintozene, has been detected in the food supply, with the general population potentially being exposed through the ingestion of food and drinking water. nih.govorst.edu It has been particularly noted in foods that contain oils and fats. nih.gov The U.S. Food and Drug Administration's (FDA) Total Diet Study has provided extensive data on its presence in the American diet over several years.

These studies analyzed various food categories and found detectable levels of this compound. For example, in the 1978-1979 U.S. adult diet, residues were found in potatoes, garden fruits, and oils and fats. nih.gov Similar findings were reported for infant and toddler diets, with the highest concentrations typically appearing in the oils and fats category. nih.gov The data indicates a persistent, low-level exposure to this compound through various food commodities.

Table 3: this compound Residues in U.S. Total Diet Studies (1978-1982)

| Study Period | Population | Food Category | Average Concentration (ppm) | Daily Intake (µ g/day ) |

| 1978-1979 | Adult | Potatoes | 0.0002 | 0.0399 |

| Garden Fruits | 0.0001 | 0.0107 | ||

| Oils and Fats | 0.017 | 0.123 | ||

| 1978-1979 | Infant & Toddler | - | 0.0087 | 0.177 |

| 1979-1980 | Adult | Garden Fruit | 0.0001 | 0.0109 |

| Oils and Fats | 0.0083 | 0.585 | ||

| Sugar and Adjuncts | 0.0004 | 0.0320 | ||

| 1979-1980 | Infant & Toddler | - | 0.0050 | 0.102 |

| 1980-1982 | Adult | Root Vegetable | 0.0001 | 0.0024 |

| Garden Fruits | <0.0001 | 0.0026 | ||

| Oils and Fats | 0.0034 | 0.246 | ||

| Sugar and Adjuncts | 0.0001 | 0.0112 | ||

| 1980-1982 | Infant & Toddler | - | 0.0037 | 0.0752 |

| Data sourced from U.S. FDA Total Diet Study reports. nih.gov |

Toxicological and Ecotoxicological Assessments of Pentachloroaniline

Mammalian Toxicology

The assessment of pentachloroaniline's effects on mammals involves a range of studies to determine its potential hazards following different exposure scenarios.

Acute toxicity studies evaluate the effects of a single or short-term exposure to a substance. nih.gov For this compound, hazard classifications indicate it is considered moderately to highly toxic in acute exposures. herts.ac.ukherts.ac.uk It is classified as toxic if swallowed, toxic in contact with skin, and fatal or toxic if inhaled. nih.govfishersci.co.uk

Subchronic toxicity studies assess the effects of repeated exposure over a longer period, typically 90 days in rodents, to identify target organs and establish a no-observed-effect level (NOEL). nih.gov Prolonged or repeated exposure to this compound may cause damage to organs. nih.govfishersci.co.uk These assessments are crucial for understanding the cumulative effects of the chemical. nih.gov

Table 1: GHS Hazard Classification for this compound This table summarizes the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard statements for this compound based on acute and repeated exposure.

| Exposure Route/Type | Hazard Statement | Classification | Source |

|---|---|---|---|

| Oral | Toxic if swallowed | Danger | nih.gov |

| Dermal | Toxic in contact with skin | Danger | nih.gov |

| Inhalation | Toxic if inhaled | Danger | nih.gov |

| Repeated Exposure | May cause damage to organs through prolonged or repeated exposure | Warning | nih.govfishersci.co.uk |

Genotoxicity studies investigate a substance's ability to cause damage to DNA and chromosomes, which can lead to mutations and potentially cancer. Standard tests include the Ames test for gene mutations in bacteria and the micronucleus (MN) assay for chromosomal damage in mammalian cells. nih.gov

While specific genotoxicity data for this compound is not extensively detailed in the provided research, the evaluation of related aromatic amines often reveals genotoxic potential. who.int Such studies are fundamental in a chemical's safety assessment, as findings of chromosomal damage or gene mutations suggest potential health risks even in the absence of other overt toxicity signs. nih.gov The evaluation for many aromatic amines shows they are activated to DNA-binding electrophiles, indicating a genotoxic mechanism. who.int

The carcinogenicity of this compound is often considered in the context of its chemical class, aromatic amines, and its relation to other chlorinated compounds. The International Agency for Research on Cancer (IARC) and other regulatory bodies evaluate substances based on evidence from human epidemiological studies, animal bioassays, and mechanistic data. who.intnih.gov

Several aromatic amines have been classified as carcinogenic or probably carcinogenic to humans (Group 1 or Group 2A) based on strong mechanistic evidence and sufficient evidence in experimental animals. who.int For instance, 3,3ʹ,4,4ʹ-tetrachloroazobenzene (TCAB), a related compound, is classified as probably carcinogenic to humans (Group 2A). who.int Similarly, pentachlorophenol (B1679276) (PCP), another organochlorine, is classified as carcinogenic to humans (Group 1). who.int The classification for these related compounds is often based on their genotoxicity and the target organs identified in chronic animal bioassays. who.int

Table 2: IARC Carcinogenicity Classification of Related Compounds This table shows the IARC classifications for chemicals structurally or mechanistically related to this compound.

| Compound | IARC Classification | Basis for Classification | Source |

|---|---|---|---|

| Pentachlorophenol (PCP) | Group 1 (Carcinogenic to humans) | Sufficient evidence in humans (non-Hodgkin lymphoma). | who.int |

| 3,3ʹ,4,4ʹ-Tetrachloroazobenzene (TCAB) | Group 2A (Probably carcinogenic to humans) | Sufficient evidence in animals and strong mechanistic evidence. | who.int |

| Dieldrin | Group 2A (Probably carcinogenic to humans) | Limited evidence in humans and sufficient evidence in animals. | who.int |

| 2,4,6-Trichlorophenol (TCP) | Group 2B (Possibly carcinogenic to humans) | Sufficient evidence in experimental animals. | who.int |

Reproductive toxicity refers to adverse effects on sexual function and fertility, while developmental toxicity assesses harm to the developing organism. youtube.com These assessments are a critical component of chemical safety evaluation, often involving studies where a substance is administered to pregnant animals during key developmental periods. epa.govnih.gov

For related compounds like pentachlorophenol, developmental toxicity in rats was observed, but only at dose levels that also caused maternal toxicity. nih.gov This indicates that the developmental effects were not selective and occurred alongside general toxicity in the mother. nih.gov Guidelines for such studies, like the Extended One-Generation Reproductive Toxicity Study (EOGRTS), aim to provide a comprehensive evaluation of effects across multiple life stages, including impacts on the nervous, immune, and endocrine systems. nih.gov

Prolonged or repeated exposure to this compound is recognized to potentially cause damage to unspecified organs. fishersci.co.uk For many chlorinated aromatic compounds, the liver is a primary target organ due to its central role in metabolizing foreign substances.

The spleen is another organ of interest in toxicology. nih.gov While it is known for its role in filtering blood and in the immune system, it is also involved in metabolic and endocrine functions. nih.gov The spleen's role in regulating the body's immune-metabolic network makes it a potential target for toxic insults. nih.gov this compound is a known metabolite of the fungicide pentachloronitrobenzene (B1680406) (PCNB), and studies on PCNB have found PCA in the tissues of treated animals, indicating systemic distribution that could lead to effects in various organs. nih.gov

Immunotoxicity is an adverse effect on the functioning of the immune system resulting from exposure to a chemical substance. nih.gov Research in the immunotoxicity of pesticides is an area of growing focus, as these substances can lead to decreased immunocompetence or inappropriate immunostimulation. nih.gov

Human cell lines, such as the Jurkat T-cell line, are frequently used as in vitro models to assess the immunotoxic potential of chemicals and investigate their mechanisms of action. nih.gov While specific immunotoxicity studies on this compound were not detailed in the provided results, the evaluation of other pesticides has shown they can inhibit immune cell growth, highlighting the importance of this toxicological endpoint. nih.gov Given the spleen's central role in the immune system, substances that accumulate in or affect the spleen could have immunotoxic consequences. nih.gov

Endocrine Disrupting Potential

The potential for chemical compounds to interfere with the endocrine systems of humans and wildlife is a significant area of toxicological research. For this compound, specific data on its endocrine-disrupting potential is limited. One database notes a lack of data on this specific endpoint for this compound. herts.ac.uk However, studies on structurally related compounds, such as pentachlorophenol (PCP), can provide insights into potential effects.

Research on a range of pesticides, including PCP, has been conducted to assess their ability to interact with hormone receptors. hw.ac.uknih.govresearchgate.net In vitro assays, such as the recombinant yeast screen, are utilized to detect receptor-mediated estrogenic and androgenic activity. hw.ac.uknih.govresearchgate.net Studies on PCP have shown that it can exhibit antiestrogenic and antiandrogenic activity in such screening assays. nih.govresearchgate.net In these studies, estrogenic activity was not observed for the tested compounds, but antiandrogenic effects and inhibition of ovulation were common. nih.govresearchgate.net

Furthermore, investigations into the effects of PCP on the thyroid endocrine system have demonstrated its potential for disruption. nih.gov In both in vitro and in vivo studies, PCP has been shown to interfere with the hypothalamic-pituitary-thyroid (HPT) axis. nih.gov For instance, in vitro exposure of rat pituitary cells to PCP led to a significant downregulation of genes involved in thyroid hormone regulation. nih.gov In vivo studies with zebrafish embryos exposed to PCP resulted in altered levels of thyroid hormones and upregulation of genes along the HPT axis. nih.gov While these findings are for PCP, the structural similarity to this compound suggests a potential for similar endocrine-disrupting mechanisms that warrant further investigation for this compound itself.

It is important to note that a variety of in vitro assays are available to screen for endocrine-disrupting chemicals. These include cell-based reporter gene assays that can provide quantitative and functional information on a substance's interaction with hormone signaling pathways. nih.govacri.gov.twnih.govnih.govnih.govresearchgate.net Such assays are crucial for identifying potential endocrine disruptors by measuring their ability to mimic or block the action of natural hormones. mdpi.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Toxicity Prediction

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the toxicological properties of chemicals based on their molecular structure. nih.govnih.gov These methods are increasingly important in regulatory toxicology as they can reduce the need for animal testing. nih.gov The fundamental principle is that the biological activity of a chemical is related to its molecular structure and physicochemical properties. nih.gov

For chlorinated anilines, a class of compounds to which this compound belongs, QSAR studies have been conducted to understand their toxicity. One study on the joint toxicity of chlorinated anilines and cadmium to the bacterium Photobacterium phosphoreum found that the single toxicity of chlorinated anilines was related to the energy of the lowest unoccupied molecular orbital (E_LUMO). nih.gov When combined with cadmium, the toxicity was related to the energy difference between the highest occupied molecular orbital and the lowest unoccupied molecular orbital (E_HOMO - E_LUMO). nih.gov This suggests that electronic properties are key descriptors for predicting the toxicity of this class of compounds.

QSAR models are developed by establishing a mathematical relationship between the chemical structure, represented by molecular descriptors, and a specific toxicological endpoint. nih.gov These models can predict a range of toxic effects, including acute toxicity, carcinogenicity, and mutagenicity. nih.govnih.goveuropa.eu For pesticides and their metabolites, QSAR models are being explored to predict their environmental and health effects, with some models showing good correlation between predicted and experimental toxicity data. The reliability of QSAR models depends on the quality of the input data and the applicability domain of the model, which defines the types of chemicals for which the model can make reliable predictions. nih.gov

Table 1: Key Molecular Descriptors in QSAR Models for Chlorinated Aniline (B41778) Toxicity This table is for illustrative purposes and based on general QSAR principles for this class of compounds.

| Molecular Descriptor | Description | Relevance to Toxicity |

|---|---|---|

| Log K_ow (Octanol-Water Partition Coefficient) | A measure of the chemical's hydrophobicity. | Influences the chemical's absorption, distribution, and bioaccumulation potential. nih.gov |

| E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Represents the ability of a molecule to accept electrons. | Related to the reactivity of the molecule and its potential to interact with biological macromolecules. nih.gov |

| E_HOMO (Energy of the Highest Occupied Molecular Orbital) | Represents the ability of a molecule to donate electrons. | Also related to the molecule's reactivity and interaction with biological systems. nih.gov |

| E_HOMO - E_LUMO (Energy Gap) | The difference in energy between the HOMO and LUMO. | Indicates the chemical's stability and reactivity; a smaller gap often correlates with higher reactivity. nih.gov |

Ecotoxicology

Impact on Aquatic Organisms (e.g., fish, invertebrates)

This compound is classified as very toxic to aquatic life, with long-lasting effects. nih.gov Its impact on aquatic ecosystems is a significant concern due to its potential for bioaccumulation and toxicity to a range of organisms. nih.gov

The bioconcentration factor (BCF) is a key indicator of a chemical's potential to accumulate in aquatic organisms. For this compound, reported BCF values in guppies were 363 in a flow-through system and 6026 in a static system over a 10-day period. nih.gov A BCF value of 2915 l/kg has also been reported. herts.ac.uk These high BCF values suggest a significant potential for bioconcentration in aquatic life. nih.gov

Due to its high Koc value of 41,687, this compound is expected to strongly adsorb to suspended solids and sediment in the water column. nih.gov While it is not expected to be volatile from water surfaces, it can undergo anaerobic degradation with a half-life of approximately 40 days, breaking down into less chlorinated anilines. nih.gov

Table 2: Bioconcentration Factors (BCF) for this compound in Guppies

| Test System | BCF Value | Exposure Period | Source |

|---|---|---|---|

| Flow-through | 363 | 10 days | nih.gov |

| Static | 6026 | 10 days | nih.gov |

Effects on Terrestrial Organisms

In the terrestrial environment, this compound is expected to be immobile in soil due to its very high soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 41,687. nih.gov This strong binding to soil particles limits its leaching into groundwater but also increases its persistence in the topsoil, where many terrestrial organisms reside. nih.gov Volatilization from moist or dry soil surfaces is not considered a significant fate process for this compound. nih.gov

Specific toxicity data for this compound on terrestrial organisms is limited. However, studies on the structurally similar compound pentachlorophenol (PCP) can offer insights. For example, studies on the earthworm Eisenia fetida, a key indicator species for soil health, have shown that PCP can negatively affect reproduction. nih.govresearchgate.netmdpi.com In one study, a no-effect level (NEL) for cocoon production was determined, and it was also found that hatching of cocoons was impacted by PCP. nih.gov Furthermore, unlike with some other chemicals, earthworms exposed to PCP showed reduced recovery in cocoon production even after being moved to clean soil. nih.gov Given these findings for PCP, it is plausible that this compound could have similar adverse effects on soil-dwelling invertebrates. nih.govresearchgate.net

**Table 3: Toxicity of Pentachlorophenol (PCP) to the Earthworm Eisenia fetida andrei*** *This table presents data for the related compound pentachlorophenol as a proxy for this compound's potential effects.

| Endpoint | No-Effect Level (NEL) (mg/kg dry soil) | Source |

|---|---|---|

| Cocoon Production | 32 | nih.gov |

| Cocoon Hatching | 10 | nih.gov |

Influence on Microbial Communities and Ecosystem Function

Studies have shown that this compound is resistant to aerobic biodegradation. nih.gov In one experiment, this compound did not degrade after two weeks of exposure to various bacterial cultures from soil under aerobic conditions. nih.gov However, under anaerobic, sulfate-reducing conditions, this compound has been observed to degrade sequentially to tetrachloroaniline, trichloroaniline, dichloroaniline, and finally aniline, with a half-life of 40 days for the initial compound. nih.gov

The presence of this compound can also impact the structure and function of soil microbial communities. Research on the related compound pentachlorophenol (PCP) in an Alfisol under pasture showed that repeated additions of PCP led to a 25% decrease in total microbial biomass-C. nih.gov This reduction was attributed to both leaching and the direct toxicity of PCP. nih.gov Interestingly, the study found that microorganisms located in the outer compartment of soil aggregates were affected, while those protected within micro-aggregates were not, suggesting that bioavailability plays a key role in its toxicity. nih.gov The study also isolated bacterial strains capable of degrading PCP, with some strains showing population increases and others decreases in response to PCP additions, indicating a selective pressure on the microbial community. nih.gov The toxicity of chloroanilines can also affect fungi, potentially altering cellular structures. nih.gov

Metabolism and Biotransformation in Biological Systems

Metabolic Pathways in Animal Models

In animal systems, PCA is primarily formed through the reduction of the nitro group of its parent compound, PCNB. fao.org Once formed, PCA undergoes several metabolic transformations. Studies in rats, goats, and monkeys have confirmed that PCA is a major metabolite of PCNB, undergoing further biotransformation before excretion. nih.govfao.orgnih.gov

The initial formation of pentachloroaniline in animal models occurs via the reduction of the nitro group of PCNB. fao.org Following its formation, PCA can undergo further metabolism, including reductive dechlorination. Research on the metabolism of PCNB in rats has identified 2,3,4,5-tetrachloroaniline (B44146) as a urinary metabolite. nih.govtandfonline.com The presence of this tetrachloroaniline derivative indicates that PCA undergoes the removal of a chlorine atom, a process known as reductive dechlorination, within the animal's system.

Conjugation reactions represent a significant pathway for the detoxification and elimination of PCA and its metabolites from the body. These phase II reactions increase the water solubility of the compounds, facilitating their excretion.

Mercapturic Acid Formation: The formation of mercapturic acid conjugates is a key metabolic route. Studies have demonstrated that the metabolism of PCNB in rats leads to the excretion of N-acetyl-S-(pentachlorophenyl)cysteine, which is a mercapturic acid derivative of PCA. nih.govtandfonline.com This pathway begins with the conjugation of the xenobiotic with the endogenous antioxidant glutathione (B108866) (GSH), followed by enzymatic processing to form the final mercapturic acid product, which is then excreted in the urine. fao.org

Glucuronide Conjugation: In ruminants, such as goats, a major metabolite of PCNB was identified as a glucuronide conjugate of this compound. fao.org Glucuronidation involves the attachment of glucuronic acid to the PCA molecule, a common mechanism for detoxifying and eliminating foreign compounds.

The table below summarizes key conjugation metabolites of PCA identified in animal studies.

Table 1: Identified Conjugation Metabolites of this compound in Animal Models

| Metabolite Class | Specific Metabolite Identified | Animal Model | Source(s) |

|---|---|---|---|

| Mercapturic Acid | N-acetyl-S-(pentachlorophenyl)cysteine | Rat | nih.gov, tandfonline.com, fao.org |

| Glucuronide Conjugate | This compound glucuronide | Goat | fao.org |

Oxidative metabolism can also play a role in the biotransformation of PCA. The formation of hydroxylamine (B1172632) derivatives is a recognized metabolic pathway for aromatic amines. In studies investigating the metabolism of PCNB in goats, N-pentachlorophenylhydroxylamine was identified as a metabolic product, formed during the reduction of the nitro group. fao.org While this specific finding relates to the reduction of the parent compound, the N-hydroxylation of primary aromatic amines by cytochrome P450 enzymes is a well-established metabolic reaction. nih.gov For instance, the related compound p-chloroaniline is known to undergo N-hydroxylation in rat hepatic microsomes. tandfonline.com This process is considered a critical step that can sometimes lead to the bioactivation of aromatic amines into more reactive intermediates. nih.gov

The metabolism of PCA in animals leads to a variety of other related compounds.

Other Chlorinated Anilines: As noted in the reductive dechlorination pathway, 2,3,4,5-tetrachloroaniline has been identified in the excreta of rats treated with PCNB, confirming the in vivo formation of less-chlorinated anilines from PCA. nih.govtandfonline.com

Thiomethylether Metabolites: A significant metabolic route for PCA involves the formation of sulfur-containing derivatives beyond mercapturic acids. Following conjugation with glutathione, further metabolism can lead to the formation of thiols, which are then methylated. Studies in rats have identified pentachlorothioanisole (B41897) (a methylthioether) and various tetrachlorothioanisole isomers as metabolites of PCNB. nih.govtandfonline.com These findings indicate that PCA is processed through a pathway involving conjugation, cleavage, and subsequent methylation to form thiomethylether end products.

Biotransformation in Plants

This compound is a known soil metabolite of the fungicide quintozene (PCNB) and can be taken up by plants. nih.govorst.edu Once inside plant tissues, chloroanilines generally undergo biotransformation to form more polar, water-soluble conjugates. This is a common detoxification strategy in plants, sequestering potentially harmful xenobiotics within vacuoles. For example, studies with other chloroanilines, such as 4-chloroaniline, have shown the formation of significant quantities of polar metabolites in plant cell suspension cultures of soybean and wheat. inchem.org While specific studies detailing the full range of PCA conjugates in plants are limited, the formation of N-glucoside conjugates is a known metabolic pathway for other chlorinated anilines in plant species. acs.org

Microbial Metabolism and Degradation Pathways

Microbial activity, particularly under anaerobic (oxygen-free) conditions, is crucial for the degradation of this compound in the environment. nih.gov

Under anaerobic conditions, such as those found in submerged soils and sediments, microbial consortia can sequentially dechlorinate PCA. The degradation proceeds through a stepwise removal of chlorine atoms, a process known as reductive dechlorination. The typical degradation pathway is as follows:

This compound → Tetrachloroaniline → Trichloroaniline → Dichloroaniline → Chloroaniline → Aniline (B41778)

Research has shown that this dechlorination preferentially removes chlorine atoms from the ortho position first. nih.gov Studies using mixed, fermentative/methanogenic microbial cultures have demonstrated the dechlorination of PCA to various tetrachloroaniline (TeCA), trichloroaniline (TrCA), and dichloroaniline (DCA) isomers. acs.orgnih.gov The rate of this degradation can be relatively slow, with one study reporting a half-life of 40 days for PCA under anaerobic, sulfate-reducing conditions. nih.gov In contrast, PCA is highly resistant to degradation under aerobic (oxygen-present) conditions. nih.gov

The table below outlines the observed microbial degradation products of this compound.

Table 2: Microbial Reductive Dechlorination Pathway of this compound

| Parent Compound | Degradation Step | Metabolite Formed | Source(s) |

|---|---|---|---|

| This compound | Reductive Dechlorination | 2,3,4,5-Tetrachloroaniline | nih.gov |

| This compound | Reductive Dechlorination | 2,3,5,6-Tetrachloroaniline | nih.gov |

| Tetrachloroanilines | Reductive Dechlorination | Trichloroaniline isomers | nih.gov |

| Trichloroanilines | Reductive Dechlorination | 3,5-Dichloroaniline | nih.gov |

Analytical Methodologies for Pentachloroaniline Detection and Quantification

Chromatographic Techniques for Trace Analysis

Chromatography is a fundamental technique for separating complex mixtures. For Pentachloroaniline analysis, gas and liquid chromatography are the primary separation methods, offering high resolution and sensitivity, especially when paired with mass spectrometric detectors.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. nih.gov The combination of gas chromatography's separation power with the definitive identification capabilities of mass spectrometry makes it highly suitable for trace-level analysis in diverse and complex samples. gcms.cz

GC-MS has been successfully applied to determine this compound in various matrices. In one study, a GC-MS method was developed for the trace-level determination of PCA and pentachlorobenzene (B41901) (PCB) in ginseng tea samples. nih.gov This method demonstrated high sensitivity and accuracy for both analytes. nih.gov Another application involves the simultaneous analysis of over 200 pesticide compounds, including this compound, in botanical ingredients using a triple quadrupole gas chromatograph mass spectrometer (GC-MS/MS). gcms.cz This approach is particularly effective for monitoring trace-level contamination in complex samples like dietary supplements. gcms.cz The high sensitivity of GC-MS/MS allows for the measurement of trace quantities of various chemical substances. gcms.cz

The performance of GC-MS methods is often evaluated by parameters such as the limit of detection (LOD), limit of quantification (LOQ), and recovery rates. For instance, a study on ginseng tea samples reported specific LOD and LOQ values for PCA, highlighting the method's sensitivity. nih.gov

Table 1: Performance of a GC-MS Method for this compound (PCA) in Ginseng Tea nih.gov

| Parameter | Value (for PCA) |

|---|---|

| Limit of Detection (LOD) | 0.24 µg/kg |

| Limit of Quantitation (LOQ) | 0.80 µg/kg |

This table summarizes the performance metrics of a specific GC-MS method developed for the analysis of this compound in ginseng tea samples. nih.gov

Furthermore, derivatization techniques can be employed to improve the chromatographic properties and detection sensitivity of anilines. The formation of heptafluorobutyryl derivatives of anilines has been shown to be suitable for GC analysis. publications.gc.ca

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Methodologies

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), particularly with a tandem mass spectrometer (MS/MS), serves as a powerful alternative and complementary technique to GC-MS for analyzing polar and thermally labile compounds. routledge.com While GC-MS often requires derivatization for polar compounds like anilines, HPLC-MS can frequently analyze them directly. nih.gov

The use of HPLC-MS/MS is advantageous due to its high selectivity and sensitivity. nih.govca.gov This technique separates compounds using a liquid mobile phase and a stationary phase packed in a column, followed by ionization and detection by mass spectrometry. ca.gov For the analysis of aniline (B41778) derivatives in groundwater, a comparison of GC/MS, GC/MS-MS, and LC/MS-MS showed that all three methods could yield results with deviations of less than 15% from reference values. d-nb.info However, LC/MS-MS offers the significant advantage of direct injection of aqueous samples, eliminating the need for labor-intensive extraction steps. d-nb.info

While highly effective for many substituted anilines, the sensitivity of LC/MS-MS can be influenced by the position of substituents on the aniline ring. For example, the technique may not be as suitable for ortho-chloroaniline derivatives due to lower ion yields compared to their meta- and para-substituted counterparts. d-nb.info The development of specialized columns, such as hybrid ion-exchange/HILIC columns, aims to improve the retention and separation of polar contaminants like glyphosate (B1671968) and its metabolites, which can be challenging for traditional reversed-phase columns. youtube.com

Table 2: Comparison of Chromatographic Methods for Aniline Derivatives in Groundwater d-nb.info

| Method | Key Advantage | Key Limitation |

|---|---|---|

| GC/MS | Standardized method | Requires extraction; potential for interferences |

| GC/MS-MS | Ten-fold higher sensitivity than single quadrupole GC/MS | Requires extraction |

This table compares the advantages and limitations of different mass spectrometry-based chromatographic techniques for the analysis of aniline derivatives. d-nb.info

Comprehensive Two-Dimensional Gas Chromatography/Time-of-Flight Mass Spectrometry (GCxGC/ToFMS)

Comprehensive two-dimensional gas chromatography (GCxGC) provides a significant enhancement in separation power compared to conventional one-dimensional GC. researchgate.netgcms.cz This technique utilizes two columns with different stationary phases connected by a modulator. gcms.cz The increased peak capacity and improved resolution make GCxGC particularly well-suited for the analysis of extremely complex samples, such as environmental and food matrices. researchgate.net

When coupled with a Time-of-Flight Mass Spectrometer (ToFMS), GCxGC becomes an exceptionally powerful tool. ToFMS offers high-speed data acquisition, which is essential to capture the very narrow peaks produced by the second-dimension column in a GCxGC system. ives-openscience.eu This combination has been successfully used for the non-target screening of organic compounds in highly complex samples and for identifying biomarkers in various products like wine. researchgate.netives-openscience.eu

In the context of pesticide analysis, GCxGC-ToFMS has been applied to analyze multi-pesticide standards, which include this compound. restek.com The structured two-dimensional chromatograms generated by this technique can aid in the identification of compound classes and resolve co-elutions that may occur in one-dimensional GC. researchgate.netgcms.cz

Sample Preparation and Extraction Techniques

The goal of sample preparation is to isolate and concentrate the analytes of interest from the sample matrix while removing interfering substances. researchgate.net This step is critical for ensuring the accuracy, sensitivity, and reliability of the subsequent chromatographic analysis. glsciences.com

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used sample preparation technique that partitions compounds between a solid phase (sorbent) and a liquid phase. youtube.com It is preferred for its efficiency, ease of automation, and reduced solvent consumption compared to traditional liquid-liquid extraction. glsciences.com SPE can concentrate analytes significantly, enabling the detection of very low concentrations. glsciences.com

The SPE process typically involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the target analytes. youtube.com A variety of sorbents are available, with C18 (a reversed-phase silica-based sorbent) being common for the extraction of nonpolar to moderately polar compounds from aqueous samples. rsc.org For example, organochlorine and other pesticides have been successfully extracted from groundwater using C18 SPE cartridges, with recoveries for most compounds exceeding 70%. rsc.org

In the analysis of pesticides in water, SPE using a divinylbenzene-methacrylate copolymer has been shown to effectively concentrate 107 different pesticides, with recovery rates for most compounds being 70% or higher. glsciences.com For complex matrices like botanical ingredients, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which often incorporates a dispersive SPE (d-SPE) step for cleanup, is used prior to GC-MS/MS analysis. gcms.cz

Liquid-Phase Microextraction (LPME)

Liquid-Phase Microextraction (LPME) is a miniaturized version of liquid-liquid extraction that uses minimal amounts of solvent (microliter volumes), aligning with the principles of green analytical chemistry. researchgate.netmdpi.com It offers high enrichment factors due to the favorable phase ratio. researchgate.net Various modes of LPME exist, including single-drop microextraction (SDME), hollow-fiber LPME (HF-LPME), and dispersive liquid-liquid microextraction (DLLME). mdpi.comnih.gov

A specific LPME method, spraying-based fine droplet formation liquid-phase microextraction (SFDF-LPME), has been developed for the extraction and preconcentration of this compound and pentachlorobenzene from ginseng tea samples before GC-MS analysis. nih.gov This technique involves distributing the extraction solvent as fine droplets throughout the aqueous sample, maximizing the surface area for mass transfer. nih.gov The study reported a significant improvement in detection power when using this microextraction technique compared to direct GC-MS analysis. nih.gov

Table 3: Enhancement of Detection Power for this compound (PCA) using SFDF-LPME-GC-MS nih.gov

| Analyte | Enhancement Factor (Detection Power) |

|---|---|

| This compound (PCA) | 285-fold |

This table shows the significant increase in detection sensitivity achieved by coupling SFDF-LPME with GC-MS for the analysis of PCA and PCB in ginseng tea. nih.gov

LPME techniques, while highly efficient, are often selected for specific applications, such as analyzing a limited number of contaminants, and can be used in conjunction with less expensive instrumentation. explorationpub.com

Advanced Spectroscopic Characterization Techniques (e.g., NMR, IR, Raman) for Metabolite Identification

This compound is itself a primary metabolite of the fungicide quintozene (pentachloronitrobenzene). inchem.orgwho.int Furthermore, this compound undergoes further biotransformation in the environment. Under anaerobic conditions, it is subject to reductive dechlorination, where chlorine atoms are sequentially removed. This process leads to the formation of a series of lesser-chlorinated aniline congeners. The primary degradation pathway is:

This compound → 2,3,4,5-Tetrachloroaniline (B44146) → 2,3,5-Trichloroaniline → 3,5-Dichloroaniline → 3-Chloroaniline → Aniline nih.gov

Identifying these transformation products is crucial for understanding the environmental fate of PCA. Advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are powerful tools for the structural elucidation of these metabolites. researchgate.netcore.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms in a molecule. libretexts.org For chloroanilines, the chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the number and position of chlorine substituents, allowing for unambiguous isomer identification. For instance, the number of distinct signals and their splitting patterns in the ¹H NMR spectrum directly reflect the substitution pattern on the aromatic ring. chemicalbook.comrsc.org

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide a molecular fingerprint based on the vibrations of chemical bonds. researchgate.net The N-H stretching and bending vibrations of the primary amine group, as well as the C-Cl and C-N stretching vibrations, and the aromatic ring vibrations, all produce characteristic bands. researchgate.netresearchgate.net The frequencies of these bands are influenced by the position of the chlorine atoms, enabling differentiation between isomers. researchgate.net For example, the pattern of C-H out-of-plane bending vibrations in the lower frequency region of the IR spectrum is often diagnostic of the substitution pattern on the benzene (B151609) ring.

The table below summarizes key spectroscopic features for some of the known metabolites of this compound, compiled from various spectral databases and literature.

Table 2: Spectroscopic Data for Identified Metabolites of this compound

| Metabolite | Molecular Formula | Key ¹³C NMR Signals (ppm, in CDCl₃) | Key IR Bands (cm⁻¹) | Reference |

|---|---|---|---|---|

| 2,3,4,5-Tetrachloroaniline | C₆H₃Cl₄N | 140.9, 131.5, 126.9, 122.1, 120.2, 117.8 | N-H stretch (~3488, 3396), C-Cl stretch | nih.gov |

| 2,4,6-Trichloroaniline | C₆H₄Cl₃N | 139.7, 129.2, 125.8, 124.9 | N-H stretch (~3480, 3390), C-Cl stretch | chemicalbook.comchemicalbook.com |

| 2,5-Dichloroaniline | C₆H₅Cl₂N | 144.3, 133.0, 130.7, 119.5, 114.7, 113.6 | N-H stretch (~3481, 3390), C-Cl stretch | researchgate.netchemicalbook.com |

| 3,5-Dichloroaniline | C₆H₅Cl₂N | 148.5, 135.2, 120.9, 112.9 | N-H stretch (~3479, 3391), C-Cl stretch | researchgate.net |

| 4-Chloroaniline | C₆H₅ClN | 145.0, 129.2, 123.2, 116.3 | N-H stretch (~3479, 3392), C-Cl stretch | rsc.orgnih.gov |

Note: Specific chemical shifts and band positions can vary slightly depending on the solvent and measurement conditions.

Development of Non-Target Environmental Monitoring Approaches

Traditional environmental monitoring relies on target analysis, where analytical methods are optimized to detect a predefined list of known contaminants. While effective, this approach can miss unexpected pollutants, including novel transformation products or chemicals not previously considered. Non-target screening (NTS) has emerged as a powerful, holistic approach to address this limitation by aiming to identify as many chemicals as possible in a sample without prior selection. chromatographyonline.comnih.gov

The primary analytical platform for NTS of organic micropollutants like this compound and its metabolites is Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). nih.govnih.govyoutube.com This technique provides two key pieces of information for each detected compound: its retention time from the chromatography and its accurate mass-to-charge ratio (m/z) from the mass spectrometer.

The typical workflow for a non-target screening analysis involves several key steps:

Sample Preparation: A generic extraction method, such as Solid-Phase Extraction (SPE) with broad-specificity sorbents (e.g., Oasis HLB), is used to isolate a wide range of organic compounds from the environmental matrix (e.g., water, soil extract). frontiersin.org

Data Acquisition: The sample extract is analyzed by LC-HRMS, which records full-scan mass spectra continuously throughout the chromatographic run. This creates a complex dataset containing thousands of chemical features. nsf.gov